N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a dimethylaminoethyl side chain substituted with a thiophen-3-yl group and a 3,5-dimethoxybenzoyl moiety. The dimethylamino group may enhance solubility or act as a directing group in metal-catalyzed reactions, while the thiophene ring could confer unique electronic properties for binding interactions.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-19(2)16(12-5-6-23-11-12)10-18-17(20)13-7-14(21-3)9-15(8-13)22-4/h5-9,11,16H,10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQBIOKNEWOPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC(=C1)OC)OC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide” typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,5-dimethoxybenzoic acid, is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride is then reacted with N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)amine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dimethoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a drug candidate due to its structural features that may interact with biological targets.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide” would depend on its specific application. In a pharmacological context, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs in the evidence share benzamide backbones but differ in substituents, influencing their properties:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substituents: Methyl group at the benzamide position and a hydroxyl-containing tert-amino alcohol side chain. Key Feature: N,O-bidentate directing group, enabling applications in C–H bond functionalization reactions . Contrast: The target compound’s thiophene and dimethylamino groups may offer distinct electronic effects compared to the hydroxyl/methyl substituents here.
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) () :
- 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (): Substituents: Difluorophenyl, hydroxy-acetyl, and pyrazine-carboxamide groups. Synthesis: Uses HATU-mediated coupling and chiral separation for isomer purification . Contrast: The target compound’s dimethylaminoethyl-thiophene side chain may simplify synthesis compared to fluorinated analogs.
Research Findings
Substituent Effects on Reactivity and Bioactivity
- Thiophene vs. Phenyl Rings : The thiophene’s electron-rich π-system in the target compound may enhance binding to sulfur-containing biological targets (e.g., enzymes) compared to halogenated phenyl groups in pesticides .
- Dimethylamino vs. Hydroxyl Groups: The dimethylaminoethyl chain could improve solubility in polar solvents relative to hydroxyl-containing analogs, as seen in ’s use in aqueous-compatible catalytic systems .
- Synthetic Complexity : The target compound’s lack of fluorination or chiral centers (cf. ’s isomers) may streamline synthesis and purification .
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including antitumor and antimicrobial properties, based on various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. In particular, research has shown that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines.
-
In Vitro Studies :
- A study evaluated the antitumor activity of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that these compounds demonstrated higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) assays. For instance, IC50 values for HCC827 were reported at 6.26 μM in 2D assays but increased to 20.46 μM in 3D assays, indicating a loss of potency in more physiologically relevant environments .
- Mechanism of Action :
Antimicrobial Activity
In addition to antitumor properties, this compound has been investigated for its antimicrobial effects.
- Testing Against Bacteria :
Case Studies
Several case studies have documented the biological activities of related compounds:
- Case Study 1 : A compound with a similar structure was tested against HeLa and A549 cell lines and demonstrated moderate cytotoxicity attributed to its ability to inhibit tubulin polymerization .
- Case Study 2 : Another study focused on a series of benzimidazole derivatives that showed promising antitumor activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Summary Table of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | A549 | 6.26 | Higher efficacy in 2D assays |
| Antitumor | HCC827 | 6.48 | Significant activity noted |
| Antitumor | NCI-H358 | 16.00 | Decreased potency in 3D assays |
| Antimicrobial | E. coli | Not specified | Effective inhibition observed |
| Antimicrobial | S. aureus | Not specified | Potential for therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
